molecular formula C22H19NO3 B2584124 (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate CAS No. 475160-83-9

(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate

Cat. No. B2584124
CAS RN: 475160-83-9
M. Wt: 345.398
InChI Key: AMCNVVZGRKIDRW-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate” is a chemical compound with the molecular formula C22H19NO3 . It is also known as Fmoc-p-aminobenzyl alcohol . The exact mass of the compound is 345.13600 .


Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate” consists of a fluorenyl group, a carbamate group, and a hydroxymethylphenyl group . The fluorenyl group is a polycyclic aromatic hydrocarbon, the carbamate group consists of a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’), and the hydroxymethylphenyl group is a phenyl group with a hydroxymethyl substituent.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate” are as follows :

Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Aggregation-Induced Emission (AIE) Materials

AIE materials exhibit enhanced luminescence upon aggregation, making them valuable in optoelectronics, bio-imaging, and sensors(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate falls into this category . Its unique photophysical properties make it a promising candidate for AIE-based applications.

Polymorph-Dependent Luminescence

Recent studies have explored the polymorphism of (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate . It crystallizes in two distinct polymorphs, each with different crystal shapes and colors. Remarkably, both polymorphs exhibit high luminescence with identical photoluminescence quantum yields . Understanding these polymorphs could lead to novel luminescent materials.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-13-15-9-11-16(12-10-15)23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNVVZGRKIDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate

Synthesis routes and methods

Procedure details

A mixture of (4-amino-phenyl)-methanol (500 mg), Fmoc-Cl (1.2 g) and pyridine (1 ml) in THF (15 ml) was stirred for 1 h. The reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo. The residue was recrystallized from dichloromethane. Yield: 470 mg. MS-ESI: [M+H]+=346.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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